An In-depth Technical Guide to 1-(2-Fluoropyridin-4-YL)ethanone
An In-depth Technical Guide to 1-(2-Fluoropyridin-4-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoropyridin-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust, field-proven synthetic protocol, and explores its strategic application in drug discovery, substantiated by its relationship to complex pharmaceutical agents. Emphasis is placed on the causality behind experimental design and the versatile reactivity of the molecule. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutics, providing both foundational knowledge and actionable protocols.
Introduction: A Pivotal Intermediate in Medicinal Chemistry
1-(2-Fluoropyridin-4-yl)ethanone (CAS Number: 111887-72-0 ) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure combines two critical features: a pyridine core, which is a prevalent scaffold in numerous biologically active compounds, and a fluorine atom at the 2-position. This specific substitution pattern imparts unique electronic properties that are highly sought after in drug design.
The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] Consequently, building blocks like 1-(2-Fluoropyridin-4-yl)ethanone are invaluable tools for medicinal chemists aiming to fine-tune the properties of lead compounds and develop next-generation therapeutics. This guide delves into the essential technical aspects of this compound, from its synthesis to its application, providing researchers with a solid foundation for its use in their work.
Physicochemical and Structural Properties
The fundamental properties of 1-(2-Fluoropyridin-4-yl)ethanone are summarized below. Understanding these characteristics is the first step in designing synthetic routes and handling the compound safely in a laboratory setting.
Caption: 2D Structure of 1-(2-Fluoropyridin-4-yl)ethanone.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 111887-72-0 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| IUPAC Name | 1-(2-fluoro-4-pyridinyl)ethanone[1] |
| SMILES | CC(=O)C1=CC(=NC=C1)F[1] |
| InChI Key | OJYXKBMRTTZINQ-UHFFFAOYSA-N[1] |
| Appearance | Off-white to brown solid (typical) |
| Purity | Typically >96% |
The Strategic Importance of the 2-Fluoropyridine Motif in Drug Discovery
The utility of 1-(2-Fluoropyridin-4-yl)ethanone stems directly from the advantageous properties of the 2-fluoropyridine scaffold. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This has several critical consequences for drug design:
-
Metabolic Stability : The Carbon-Fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[2]
-
Modulation of Basicity : The electron-withdrawing fluorine atom significantly reduces the basicity (pKa) of the pyridine nitrogen. This is a crucial tool for medicinal chemists. By fine-tuning the pKa, one can control the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and off-target interactions (e.g., reducing hERG channel affinity).
-
Enhanced Binding Interactions : The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with protein targets, potentially increasing binding affinity and selectivity.[2]
-
Reactivity Tuning : The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the position ortho to the nitrogen. This predictable reactivity is exploited in the synthesis of more complex derivatives.
Proposed Synthesis Protocol: Grignard Addition to a Nitrile Precursor
While multiple synthetic routes can be envisioned, a highly reliable and scalable method for preparing 1-(2-Fluoropyridin-4-yl)ethanone is the Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a methyl Grignard reagent to the electrophilic carbon of a nitrile group on a 2-fluoropyridine scaffold.
Reaction Principle: The synthesis hinges on the reaction between 2-fluoro-4-cyanopyridine and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The highly polarized C-Mg bond in the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the nitrile carbon, forming a magnesium salt of an imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone. The use of anhydrous solvents is paramount, as Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]
Caption: Proposed workflow for the synthesis of 1-(2-Fluoropyridin-4-yl)ethanone.
Detailed Step-by-Step Methodology:
Materials & Equipment:
-
2-Fluoro-4-cyanopyridine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for extraction and purification
Protocol:
-
System Preparation: Assemble the three-neck flask with the dropping funnel, condenser, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere. This step is critical to remove any adsorbed water.
-
Reagent Charging: To the reaction flask, add 2-fluoro-4-cyanopyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Causality Note: Slow addition prevents a rapid temperature increase which could lead to side reactions, such as the Wurtz coupling product.[4]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the imine intermediate.
-
Self-Validation: This step is highly exothermic. Slow addition is a critical safety and control measure. The formation of a white precipitate (magnesium salts) is expected.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(2-Fluoropyridin-4-yl)ethanone.
Applications as a Versatile Synthetic Intermediate
The true value of 1-(2-Fluoropyridin-4-yl)ethanone lies in its potential for further chemical modification. The acetyl group provides a reactive handle for a wide array of transformations, allowing for the construction of more complex molecular architectures.
Caption: Synthetic utility of the acetyl group for building complex scaffolds.
This versatility makes it an ideal precursor for compounds like Vericiguat , a soluble guanylate cyclase stimulator used for chronic heart failure.[5][6][7] The synthesis of Vericiguat involves a core structure derived from a 5-fluoropyrazolopyridine, highlighting the importance of fluorinated pyridine building blocks in constructing such complex, modern pharmaceuticals.[5][6]
Predicted Spectroscopic Data
Confirmation of the product's identity post-synthesis is achieved through standard analytical techniques. Below are the predicted key features for NMR spectroscopy.
¹H NMR: The proton spectrum is expected to be characteristic of a 4-substituted 2-fluoropyridine.
-
Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.8 ppm). The proton at C5 will appear as a doublet of doublets due to coupling with the C6 proton and long-range coupling to the fluorine at C2. The proton at C3 will appear as a doublet with a small coupling constant due to coupling to the fluorine. The proton at C6 will appear as a doublet due to coupling to the C5 proton.
¹³C NMR: The carbon spectrum will show seven distinct signals.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 190 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
-
Aromatic Carbons: Five signals in the aromatic region. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other carbons in the ring will also exhibit smaller C-F couplings.
Safety and Handling
While a specific safety data sheet (SDS) for 1-(2-Fluoropyridin-4-yl)ethanone should always be consulted, the following general precautions are based on data for structurally related compounds like 2-fluoropyridine.[8]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10]
-
GHS Pictograms (Predicted):
-
GHS07 (Exclamation Mark)
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a certified respirator may be required.
Handling and Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[11][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[11][12]
References
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60, 5146–5161. Available at: [Link]
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).
- Google Patents. (n.d.). CN104987333A - Filgotinib synthetic method.
- Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). European Journal of Medicinal Chemistry.
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
- Google Patents. (n.d.). US10815227B2 - Processes for the preparation of filgotinib.
- IJNRD. (2023). A SYSTEMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. International Journal of Novel Research and Development.
-
Organic Syntheses. (n.d.). Vinyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from a relevant medicinal chemistry journal.
-
PubChem. (n.d.). Filgotinib. Retrieved from [Link]
-
Perfumer's Apprentice. (2022). Safety Data Sheet for 2-tert-Butylcyclohexyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Vericiguat. Retrieved from [Link]
-
Eternis Fine Chemicals. (2015). OTBCHA Super SDS.pdf. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vigon.com [vigon.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. eternis.com [eternis.com]
